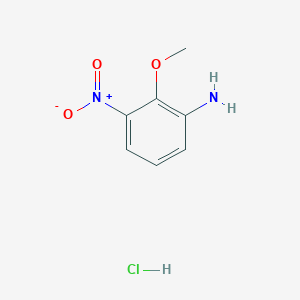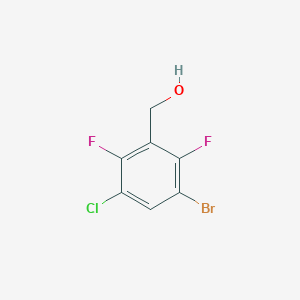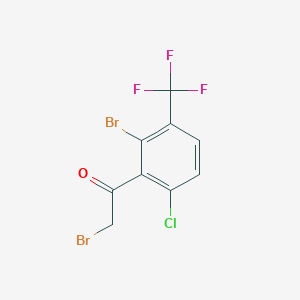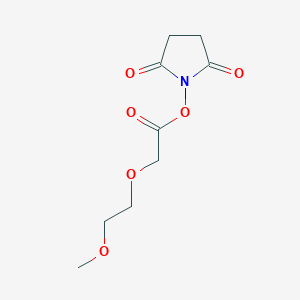
M-Peg-nhs ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-Peg-nhs ester, also known as methoxypolyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and surface modification. It is a polyethylene glycol (PEG) derivative functionalized with an N-hydroxysuccinimide (NHS) ester group. This compound is known for its ability to react with primary amines, forming stable amide bonds, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
M-Peg-nhs ester is typically synthesized by reacting methoxypolyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
M-Peg-nhs ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group is highly reactive towards amines, forming stable amide bonds. This reaction is typically carried out in neutral to slightly basic aqueous buffers (pH 7-9) .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins or amine-modified oligonucleotides.
Conditions: The reaction is usually performed in aqueous buffers like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at room temperature
Major Products
The primary product of the reaction between this compound and a primary amine is a PEGylated molecule with an amide bond. This modification enhances the solubility, stability, and biocompatibility of the target molecule .
Scientific Research Applications
M-Peg-nhs ester has a wide range of applications in scientific research, including:
Chemistry: Used for surface modification of nanoparticles and quantum dots to improve their solubility and stability.
Biology: Employed in the PEGylation of proteins and peptides to enhance their pharmacokinetic properties, reduce immunogenicity, and increase solubility
Medicine: Utilized in drug delivery systems to improve the bioavailability and half-life of therapeutic agents
Industry: Applied in the development of functional coatings and materials with improved properties.
Mechanism of Action
The mechanism of action of M-Peg-nhs ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide as a byproduct . The PEGylation process enhances the solubility, stability, and biocompatibility of the modified molecule, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Methyl-PEG-NHS Ester: Similar to M-Peg-nhs ester but with a methyl group instead of a methoxy group.
M-PEG24-NHS Ester: A PEG-based linker used in the development of PROTACs (proteolysis-targeting chimeras) for selective protein degradation.
M-PEG8-NHS Ester: Another PEG linker with a shorter chain length, used for labeling primary amines in proteins and other molecules.
Uniqueness
This compound is unique due to its specific chain length and functionalization, which provide optimal solubility and reactivity for various bioconjugation applications. Its ability to form stable amide bonds with primary amines makes it a versatile tool in modifying biomolecules and materials .
Properties
Molecular Formula |
C9H13NO6 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)acetate |
InChI |
InChI=1S/C9H13NO6/c1-14-4-5-15-6-9(13)16-10-7(11)2-3-8(10)12/h2-6H2,1H3 |
InChI Key |
STWRLXINMYHWNT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=O)ON1C(=O)CCC1=O |
Related CAS |
92451-01-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
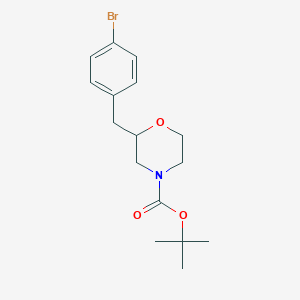
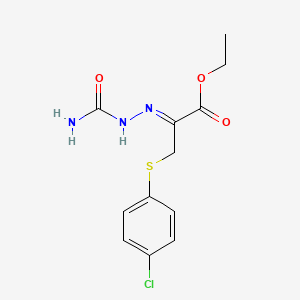

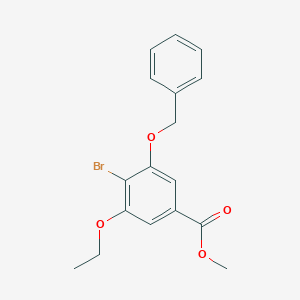
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
